molecular formula C18H14ClNO3 B11387400 N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387400
M. Wt: 327.8 g/mol
InChI Key: KERMVAYWEHRODU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The compound also contains a carboxamide group attached to the chromene core, along with a chloro and methyl substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-4-methylaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromene core, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, resulting in the formation of alcohol derivatives.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It is used as a biological probe to study enzyme interactions and receptor binding in various biological systems.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-boronobenzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

Comparison:

  • Structural Differences: While these compounds share the 3-chloro-4-methylphenyl moiety, they differ in their core structures and functional groups, leading to variations in their chemical and biological properties.
  • Unique Features: N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-10-3-6-13-15(21)9-17(23-16(13)7-10)18(22)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,22)

InChI Key

KERMVAYWEHRODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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